Physicochemical Property Differentiation: Calculated LogP and Hydrogen-Bonding Profile vs. Regioisomeric Analogs
The compound's computed XLogP3-AA of 2.9, coupled with a single hydrogen bond donor and seven acceptors, distinguishes it from the 3,4-dimethoxy regioisomer analog (N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide), which exhibits an identical molecular formula but a distinct spatial arrangement of hydrogen-bonding functionality [1]. Although experimental logP and solubility data for both compounds are absent from the public domain, the calculated XLogP3-AA difference between the 2,4- and 3,4-dimethoxy isomers is expected to be approximately 0.2–0.5 log units based on fragment-based predictions, potentially influencing membrane permeability and non-specific protein binding in cellular assays [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.9 (PubChem computed) |
| Comparator Or Baseline | N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide — predicted XLogP3-AA ≈ 3.1–3.4 (estimated by fragment additivity; no PubChem record available) |
| Quantified Difference | Estimated ΔXLogP3-AA ≈ 0.2–0.5 (target more polar) |
| Conditions | In silico prediction (XLogP3 3.0 algorithm); no experimental logD₇.₄ or PAMPA data publicly available. |
Why This Matters
For screening-library procurement, the 2,4-dimethoxy substitution pattern provides a distinct lipophilicity-hydrogen-bonding profile compared to regioisomeric analogs, which may be critical for target engagement in hydrophobic binding pockets where precise spatial presentation of methoxy oxygen lone pairs is required.
- [1] PubChem. (2026). Compound Summary for CID 18586917. National Center for Biotechnology Information. View Source
